Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate
Description
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate (CAS: 1553141-29-9) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₃NO₄S. Its structure features a four-membered thietane ring substituted with an amino group (-NH₂) and a sulfone group (-SO₂), coupled to an ethyl acetate moiety.
Properties
IUPAC Name |
ethyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-2-12-6(9)3-7(8)4-13(10,11)5-7/h2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEMWVFCEZMBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CS(=O)(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate typically involves the reaction of ethyl bromoacetate with a suitable thietane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thietane ring and the sulfone group are key structural features that enable these interactions. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular formulas, and applications of Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate with structurally related compounds:
Key Differences and Implications
Ring Size and Reactivity: The thietane ring (4-membered) in the target compound introduces ring strain, enhancing reactivity compared to the 5-membered tetrahydrothiophene derivatives (e.g., ). Smaller rings are less common in natural products, making them valuable for novel drug scaffolds .
Functional Groups: The amino group (-NH₂) in the target compound enables hydrogen bonding and nucleophilic reactivity, facilitating derivatization (e.g., amidation, Schiff base formation). This contrasts with non-amino analogs like , which lack such sites . The sulfone group (-SO₂) enhances stability and polarity, improving solubility in aqueous media compared to simple esters like ethyl acetoacetate .
Biological Activity
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate is a sulfur-containing heterocyclic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by research findings.
Chemical Structure and Synthesis
This compound features a thietane ring, which is a four-membered ring containing sulfur. Its chemical structure allows for diverse reactivity, making it a valuable compound in both synthetic and biological contexts. The synthesis typically involves the reaction of ethyl bromoacetate with a thietane derivative in the presence of a base like sodium hydride, followed by heating to facilitate nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the sulfone group and the thietane ring enhances its binding affinity to specific biological pathways. This compound may exhibit inhibitory or stimulatory effects on these pathways depending on its structural characteristics and the nature of the target.
Biological Activities
Research indicates that this compound can play roles in various biological processes:
- Antiplatelet Activity : In vitro studies have shown that compounds related to thietane derivatives exhibit significant antiplatelet activity. For instance, certain synthesized derivatives demonstrated efficacy comparable to acetylsalicylic acid in collagen-induced aggregation tests .
- Anticoagulant Properties : While the anticoagulant activity of related compounds was found to be inferior to heparin sodium, they still provide a basis for further exploration in therapeutic contexts .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antiplatelet | Thietanyl derivatives | Comparable efficacy to acetylsalicylic acid |
| Anticoagulant | Sulfone-containing compounds | Inferior to heparin sodium |
| Enzyme Inhibition | Various enzyme targets | Potential modulation of metabolic pathways |
Notable Research Insights
- Synthesis and Biological Evaluation : A study highlighted the synthesis of 1-thietanyl-1,2,4-triazole derivatives that showed promising biological activity, suggesting that modifications in structure could enhance efficacy against specific biological targets .
- Predictive Analysis : The PASS computer program has been utilized to predict the biological activity of synthesized compounds based on their structural features, indicating potential antiplatelet and anticoagulant properties .
Applications in Research and Industry
This compound serves as a building block in organic synthesis and has potential applications in developing specialty chemicals. Its unique structure makes it suitable for further modifications leading to novel compounds with enhanced biological activities.
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